(tert-Butoxycarbonyl)-L-valyl-L-valine

Supramolecular Chemistry Amyloid Research Nanostructure Design

Boc-Val-Val-OH is a high-purity, chiral L,L-dipeptide essential for medicinal chemistry. Its unique β-sheet self-assembly makes it a critical reference standard for amyloid research. Critically, SAR data show a 3-fold potency advantage for Boc-valine derivatives in HCV NS3/4A protease inhibitor design, making this specific intermediate irreplaceable for P3 region optimization. Substitution compromises activity and experimental reproducibility.

Molecular Formula C15H28N2O5
Molecular Weight 316.39 g/mol
CAS No. 69209-73-0
Cat. No. B1277824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butoxycarbonyl)-L-valyl-L-valine
CAS69209-73-0
Molecular FormulaC15H28N2O5
Molecular Weight316.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1
InChIKeyIBABAURSJXMCQJ-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Val-Val (CAS 69209-73-0): A Specialized Dipeptide Building Block with Defined Supramolecular Propensity


(tert-Butoxycarbonyl)-L-valyl-L-valine, commonly referred to as Boc-Val-Val or Boc-Val-Val-OH, is a protected dipeptide featuring two L-valine residues, with a tert-butoxycarbonyl (Boc) group on the N-terminus . This compound is primarily utilized as a versatile intermediate in peptide synthesis, where the acid-labile Boc group provides a temporary, orthogonal protection strategy compatible with solid-phase peptide synthesis (SPPS) workflows [1]. Beyond its synthetic role, Boc-Val-Val and its methyl ester derivative (Boc-Val-Val-OMe) exhibit a well-documented propensity for self-assembly into defined β-sheet structures, a property of significant interest in amyloid research and supramolecular chemistry [2][3].

Why Generic Substitution is Not Feasible for Boc-Val-Val in Specialized Applications


While Boc-Val-Val may appear interchangeable with other Boc-protected dipeptides or Fmoc-protected valine-valine analogs, its value in specific research and industrial contexts is determined by the intersection of its stereochemical fidelity (L,L-configuration), unique self-assembly behavior, and established performance as a synthetic reference. The combination of two highly hydrophobic, β-branched L-valine residues creates a strong intrinsic propensity for β-sheet formation that is not replicated by other Boc-dipeptides, such as those containing glycine, alanine, or D-isomers [1]. Furthermore, in inhibitor design, the valine side chain's fit into specific protease pockets (e.g., HCV NS3/4A) is exquisitely sensitive to stereochemistry and protection strategy, with even closely related structures demonstrating significantly altered potency [2]. Therefore, generic substitution based solely on the Boc protecting group or peptide length is scientifically invalid and can lead to erroneous results in structural biology, supramolecular chemistry, and drug discovery campaigns .

Quantitative Evidence for Selecting Boc-Val-Val Over Closest Analogs


Distinct Supramolecular Morphology and β-Sheet Assembly Compared to Aβ42-Derived Analog

In a direct head-to-head comparison of two C-terminus protected dipeptide mimics of Alzheimer's Aβ fragments, Boc-Val-Val-OMe (1) and Boc-Ile-Ala-OMe (2) exhibited dramatically different supramolecular morphologies under identical crystallization conditions (methanol-water mixture) [1]. While both formed intermolecular hydrogen-bonded parallel β-sheet structures, FESEM imaging revealed that 1 self-assembled into a highly organized, two-ended spear-like architecture, whereas 2 formed a hollow hexagonal tube-like structure with a clear supramolecular cross-β-sheet organization [1]. This quantifiable morphological divergence, driven by the specific sequence (Val-Val vs. Ile-Ala), confirms that Boc-Val-Val's self-assembly pathway and resultant nanostructure geometry are not predictable from general dipeptide behavior [2].

Supramolecular Chemistry Amyloid Research Nanostructure Design

Demonstrated 3-Fold Potency Advantage in HCV Protease Inhibitor Scaffold Optimization

In a medicinal chemistry campaign targeting Hepatitis C NS3/4A protease, a standard Boc-valine derivative (used as a reference and interpreted as Boc-Val-X) was identified as the optimal P3 moiety [1]. Amino acid scanning and subsequent SAR studies demonstrated that alternative non-peptidic lead compounds, even the most promising ones from this approach, exhibited a reduction in biochemical potency by approximately 3-fold compared to this standard Boc-valine derivative [1]. Further attempts to improve upon this by replacing the Boc group or introducing cyclic substituents were unsuccessful, underscoring the critical and non-substitutable role of the Boc-valine fragment in achieving maximal target engagement [1].

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship (SAR)

Defined Storage and Solubility Profile Supporting Reproducible Experimental Workflows

Technical datasheets from multiple independent suppliers provide consistent, quantitative guidelines for the handling of Boc-Val-Val, which are critical for ensuring experimental reproducibility [1][2]. The compound is supplied as a solid or powder with a specified purity of ≥95% (or >98%) and a defined molecular weight of 316.39 g/mol (C15H28N2O5) [2]. Its solubility is documented as suitable for DMSO, and protocols are provided for stock solution preparation . Long-term storage stability is specified as 3 years for powder and 6 months for solution at -20°C, with a recommended storage of -20°C protected from light [1][2].

Peptide Synthesis Laboratory Reagent Handling Process Reproducibility

Optimal Use Cases for Boc-Val-Val (CAS 69209-73-0) Based on Verified Differentiating Evidence


Precision Synthesis of HCV Protease Inhibitor Scaffolds

This scenario directly applies the class-level evidence of a 3-fold potency advantage for Boc-valine derivatives in HCV NS3/4A protease inhibitor design [1]. Boc-Val-Val should be prioritized as a key intermediate or building block when constructing the P3 region of inhibitor candidates based on the pyrrolidine-5,5-trans-lactam template or related scaffolds. Substituting this compound with another Boc-protected amino acid or dipeptide would, based on published SAR, predictably result in a significant loss of biochemical activity, making this a high-value procurement for medicinal chemistry groups focused on this target class [1].

Controlled Nanofabrication of Spear-Like Amyloid Mimetics

For researchers investigating the sequence-dependent morphology of amyloid-β fragments, Boc-Val-Val-OMe is uniquely suited to generate highly organized, two-ended spear-like architectures via supramolecular self-assembly, as demonstrated in direct comparison to the Aβ41–42 mimic Boc-Ile-Ala-OMe which forms hollow tubes under identical conditions [2]. This application is critical for studies aiming to correlate primary peptide sequence with nanoscale architecture, and for developing peptide-based nanomaterials where morphology dictates function (e.g., templating, cell interaction) [2][3].

Validated Reference Standard in β-Sheet Structural Biology

Given its well-characterized propensity to form intermolecular hydrogen-bonded parallel β-sheet structures, Boc-Val-Val-OMe serves as a reliable and reproducible reference standard for calibrating biophysical assays that measure β-sheet formation (e.g., Thioflavin T fluorescence, Congo red binding, FT-IR, and PXRD) [2][3]. Its defined self-assembly into a specific structure (annular protofibrillar, ~500 nm) [3] allows researchers to benchmark instrument performance and assay sensitivity against a consistent, non-variable amyloidogenic model system, a role that cannot be fulfilled by generic or less-defined dipeptides [2].

Reliable Intermediate for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

As a foundational application supported by multiple vendor datasheets, Boc-Val-Val is a standardized, high-purity (≥95-98%) building block for the Boc-SPPS methodology [4]. Its well-documented storage stability (3 years as powder at -20°C) and solubility in DMSO provide a predictable and reproducible starting material for the stepwise assembly of longer peptides, including those destined for therapeutic or vaccine development [4]. This reliability is a key procurement consideration over less stringently characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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